molecular formula C12H12N4O3 B5992023 N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5992023
M. Wt: 260.25 g/mol
InChI Key: SBTJLQZXMJIEAL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenyl group, a 4-nitro-1H-pyrazol-1-yl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of 1H-pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Acylation Reaction: The 4-nitro-1H-pyrazole is then reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

    Coupling with 3-methylphenylamine: Finally, the 2-(4-nitro-1H-pyrazol-1-yl)acetamide is coupled with 3-methylphenylamine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(3-methylphenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

    Oxidation: Formation of N-(3-carboxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Scientific Research Applications

N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with essential enzymes or cellular structures. The molecular targets and pathways involved would vary based on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group on the pyrazole ring.

    N-(3-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a nitro group and a pyrazole ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-9-3-2-4-10(5-9)14-12(17)8-15-7-11(6-13-15)16(18)19/h2-7H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTJLQZXMJIEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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